molecular formula C22H22N2O3 B2965131 N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide CAS No. 425645-97-2

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide

Cat. No.: B2965131
CAS No.: 425645-97-2
M. Wt: 362.429
InChI Key: KMCICWYJMATSDV-UHFFFAOYSA-N
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Description

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a dimethylphenyl group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
  • N-[1-[(3,5-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide

Uniqueness

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-[1-(3,4-dimethylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-6-9-17(10-7-14)20(25)21(24-22(26)19-5-4-12-27-19)23-18-11-8-15(2)16(3)13-18/h4-13,21,23H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCICWYJMATSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=C(C=C2)C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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